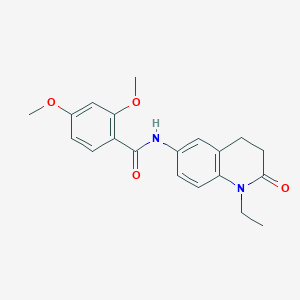

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide (CAS: 921998-46-1) is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an ethyl group at the N1 position and a 2,4-dimethoxybenzamide moiety at the C6 position . Its molecular formula is C20H22N2O4, with a molecular weight of 354.4 g/mol. The compound’s structure combines a partially saturated heterocyclic system with aromatic methoxy substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-22-17-9-6-14(11-13(17)5-10-19(22)23)21-20(24)16-8-7-15(25-2)12-18(16)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTGWUJBBJKZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.

Oxidation to Form the Oxo Group: The oxo group at the 2-position can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the quinoline derivative with 2,4-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxyquinolines. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide and its analogs:

Key Observations :

- Electron Effects : The 2,4-dimethoxy groups in the target compound donate electron density via resonance, contrasting with the electron-withdrawing 2,4-difluoro substituents in CAS 954609-03-1. This difference may impact binding to targets requiring electron-rich or -poor environments .

- Heterocyclic Additions : The thiophene-2-carboximidamide group in the compound from introduces a sulfur atom and imidamide functionality, which could enhance hydrogen bonding or metal coordination.

Physicochemical Properties

- Solubility: Methoxy groups in the target compound may improve aqueous solubility compared to fluorinated or nonpolar analogs (e.g., CAS 954609-03-1) .

- Stereochemical Considerations : The compound in exhibited significant optical rotation ([α] = −18.0°), highlighting the role of chirality in bioactivity. If the target compound’s synthesis introduces stereocenters, enantiomer-specific effects must be evaluated .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline moiety fused with a dimethoxybenzamide group. The structural formula can be represented as:

This structure is indicative of diverse pharmacological properties attributed to the presence of multiple functional groups which may interact with various biological targets.

Initial studies suggest that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes related to inflammation and pain modulation.

- Receptor Interaction : It is hypothesized that the compound could interact with neurotransmitter receptors, influencing signaling pathways associated with various neurological conditions.

Anti-inflammatory and Analgesic Effects

The compound’s ability to modulate inflammatory responses has been suggested in preliminary studies. Such properties are crucial for developing treatments for chronic inflammatory conditions and pain management.

Anticancer Activity

Compounds within the tetrahydroquinoline class have demonstrated anticancer properties in various studies. Although direct evidence for this compound is still emerging, its structural analogs have shown promise in inhibiting tumor growth and proliferation .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide be optimized for improved yield and purity?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., temperature, solvent selection, catalyst use). For example, refluxing in dry DMF with a base like piperidine enhances amide bond formation .

- Step 2 : Monitor reaction progress via TLC or HPLC to minimize by-products.

- Step 3 : Purify using column chromatography or recrystallization (e.g., DMF/water mixtures for crystallization) .

- Key Parameters : Adjusting stoichiometry of 2,4-dimethoxybenzoyl chloride and tetrahydroquinoline precursors to reduce side reactions .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons from the quinoline and benzamide moieties) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-HRMS for precise mass determination) .

- X-ray Crystallography : Use SHELX software for crystal structure refinement (e.g., SHELXL for small-molecule resolution) .

Q. How can solubility and lipophilicity be assessed for formulation studies?

- Methodological Answer :

- LogP Measurement : Determine octanol-water partition coefficient via shake-flask method or computational tools (e.g., similar compounds show LogP ~3.6) .

- Solubility Profiling : Test in solvents like DMSO, ethanol, or PBS (pH 7.4) to mimic biological conditions .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the compound’s mechanism of action in cancer pathways?

- Methodological Answer :

- Step 1 : Perform kinase inhibition assays (e.g., fluorescence-based ATP competition assays) to identify target enzymes .

- Step 2 : Use molecular docking (e.g., AutoDock Vina) to model interactions with proteins like PI3K or MAPK .

- Step 3 : Validate findings with siRNA knockdowns or Western blotting to assess pathway modulation .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Step 1 : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dimethoxy with halogens or bulkier groups) .

- Step 2 : Test derivatives in cytotoxicity assays (e.g., MTT on cancer cell lines) and compare IC50 values.

- Step 3 : Correlate substituent effects with binding affinity using SPR (surface plasmon resonance) .

Q. What advanced techniques are suitable for resolving enantiomers of chiral derivatives?

- Methodological Answer :

- Chiral SFC : Use supercritical fluid chromatography with a Chiralpak AD-H column and 50% isopropyl alcohol/CO2 mobile phase .

- Optical Rotation Analysis : Measure [α] values to confirm enantiomeric purity (e.g., [α] = −18.0° for (S)-enantiomers) .

Critical Considerations

- Data Contradictions : Fluorinated analogs show higher hydrolytic stability than non-fluorinated derivatives , but nitro or methoxy groups may alter reactivity . Validate hypotheses with controlled comparative studies.

- Structural Insights : The 2,4-dimethoxybenzamide group may enhance π-π stacking in target binding, as seen in similar sulfonamide-quinoline hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.